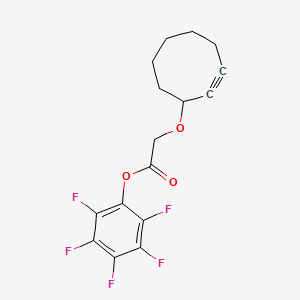

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is a chemical compound known for its application in click chemistry and bioconjugation. It features a cyclooctyne moiety, a reactive cyclic alkyne with a strained ring structure, making it highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The compound also contains a pentafluorophenyl ester group, which facilitates its attachment to other biomolecules or surfaces.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate typically involves the reaction of cyclooctyne with O-(2-pyridyl)putrescine under basic conditions to form N-(2-pyridylmethyl)cyclooctyne. This intermediate is then reacted with pentafluorophenol (PFP) ester to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Análisis De Reacciones Químicas

Types of Reactions

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to its cyclooctyne moiety. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications.

Common Reagents and Conditions

The SPAAC reactions involving this compound typically use azide-containing compounds as reactants. The reactions are carried out under mild conditions, often at room temperature, and do not require additional catalysts.

Major Products Formed

The major products formed from the reactions of this compound are triazole-linked conjugates. These products are useful in various applications, including bioconjugation and drug development.

Aplicaciones Científicas De Investigación

Organic Synthesis

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

- Click Chemistry : The cyclooctyne moiety enables efficient "click" reactions, facilitating the attachment of various functional groups to create diverse compounds.

- Synthesis of Antibody-Drug Conjugates (ADCs) : This compound is used as a cleavable linker in ADCs, which are designed for targeted drug delivery in cancer therapy. The ability to selectively deliver cytotoxic agents to tumor cells while minimizing effects on healthy tissues is crucial in oncology .

Pharmaceutical Development

The compound's structural characteristics suggest potential pharmacological properties, making it a candidate for drug development:

- Targeted Therapies : Its application in ADCs highlights its role in enhancing the specificity and efficacy of cancer treatments. By linking cytotoxic drugs to antibodies that target specific cancer markers, the therapeutic effect can be amplified while reducing systemic toxicity .

- Biological Activity : Although specific biological activities are not extensively documented, compounds with similar structures have been investigated for their roles as pharmaceutical intermediates, indicating that this compound may possess relevant biological activities .

Case Study 1: Antibody-Drug Conjugates

In recent studies, this compound has been utilized as a linker in ADCs targeting prostate-specific membrane antigen (PSMA). The conjugation of this compound to anti-PSMA antibodies has shown promising results in selectively delivering cytotoxic agents to prostate cancer cells, demonstrating reduced side effects compared to traditional chemotherapy .

Case Study 2: Click Chemistry Applications

Research has demonstrated the effectiveness of this compound in click chemistry applications. Its ability to participate in strain-promoted azide-alkyne cycloaddition reactions allows for the rapid synthesis of complex molecular architectures, which can be applied in materials science and drug discovery .

Mecanismo De Acción

The mechanism of action of Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate involves its cyclooctyne moiety, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction forms stable triazole linkages without the need for copper catalysis, making it suitable for biological applications. The pentafluorophenyl ester group facilitates the attachment of the compound to other biomolecules or surfaces, enhancing its utility in bioconjugation.

Comparación Con Compuestos Similares

Similar Compounds

Cyclooctyne-OPFP: Similar in structure and reactivity, used in SPAAC reactions.

Cyclooctyne-O-PFP ester: Another variant used for bioconjugation and click chemistry.

Uniqueness

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is unique due to its combination of a highly reactive cyclooctyne moiety and a pentafluorophenyl ester group. This combination allows for efficient and stable bioconjugation, making it highly valuable in scientific research and industrial applications.

Actividad Biológica

Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the perfluorophenyl group and the cyclooctyne moiety, suggest promising applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C14H13F5O3 and a molecular weight of approximately 328.25 g/mol. The compound features a perfluorinated aromatic ring, which enhances its lipophilicity and stability, making it suitable for various biological applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C14H13F5O3 |

| Molecular Weight | 328.25 g/mol |

| Appearance | White to light yellow solid |

| Density | Approximately 1.13 g/cm³ |

| Boiling Point | ~355.9 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyclooctyne moiety allows for bioorthogonal reactions, which are crucial in drug delivery systems, particularly in antibody-drug conjugates (ADCs). The fluorinated phenyl group contributes to the compound's stability and solubility in biological systems, enhancing its therapeutic potential.

Pharmacological Properties

- Antibody-Drug Conjugates (ADCs) : this compound has been utilized in the development of ADCs due to its ability to form stable linkages with antibodies while delivering cytotoxic agents directly to cancer cells. This targeted delivery minimizes systemic toxicity and enhances therapeutic efficacy .

- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in tumor cells. The unique reactivity of the cyclooctyne moiety allows for selective targeting of cancerous tissues.

- Chiral Solvating Agent : The compound may also serve as a chiral solvating agent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are often used in pharmaceuticals.

Case Study 1: Development of ADCs

In a study focusing on ADCs, researchers investigated the efficacy of this compound as a linker for attaching cytotoxic drugs to monoclonal antibodies. The results demonstrated that ADCs utilizing this compound showed enhanced targeting capabilities and reduced off-target effects compared to traditional ADC linkers .

Case Study 2: Synthesis and Biological Evaluation

Another study synthesized various derivatives of this compound to evaluate their biological activity against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chemical structure can enhance biological activity .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-cyclooct-2-yn-1-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)8-23-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKRNGMQMZGSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.